3-(Tributylstannyl)pyridazine
Description
Significance of Pyridazine (B1198779) Scaffolds in Contemporary Chemical Research
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds and functional materials. rawdatalibrary.netnih.govresearchgate.netresearchgate.netnih.gov Its inherent electronic properties and structural features make it a privileged scaffold in medicinal chemistry and materials science. rawdatalibrary.netresearchgate.netresearchgate.netnih.gov
Pyridazines are classified as electron-deficient heteroaromatics. pitt.edugoogle.com This electron deficiency arises from the presence of the two electronegative nitrogen atoms within the aromatic ring, which withdraws electron density from the carbon atoms. This property significantly influences the reactivity of the pyridazine ring, making it susceptible to nucleophilic attack and influencing its interactions with other molecules. The inherent polarity and weak basicity of the pyridazine ring are also key characteristics. nih.gov
The unique electronic and structural characteristics of pyridazines make them valuable components in the design and synthesis of complex molecules. acs.orgliberty.edu Their ability to participate in various chemical transformations, including cross-coupling reactions, allows for their incorporation into larger, more intricate structures. rsc.org Pyridazine derivatives have been successfully utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rawdatalibrary.netnih.govresearchgate.netresearchgate.netnih.gov For instance, the multi-targeted tyrosine kinase inhibitor ponatinib (B1185) and the RNA splicing modifier risdiplam (B610492) both feature a fused imidazo[1,2-b]pyridazine (B131497) ring system. nih.govmdpi.com
Overview of Organotin Reagents in Cross-Coupling Methodologies
Organotin reagents, or organostannanes, are a cornerstone of modern organometallic chemistry, prized for their utility in forming new carbon-carbon bonds. wikipedia.orguobabylon.edu.iqdntb.gov.ua Their stability and functional group tolerance have made them indispensable tools for synthetic chemists.
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. wikipedia.orgyoutube.comnumberanalytics.comyoutube.comuwindsor.ca This reaction is a powerful and versatile method for creating C-C bonds, particularly between sp2-hybridized carbon atoms. wikipedia.org The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com
A significant advantage of organostannanes, and by extension the Stille coupling, is their remarkable tolerance to a wide variety of functional groups. wikipedia.orgyoutube.com Unlike more reactive organometallic reagents, organostannanes are generally stable to air and moisture and can be purified using standard techniques like chromatography. wikipedia.org This robustness allows for their use in the synthesis of complex molecules bearing sensitive functional groups without the need for extensive protecting group strategies. uwindsor.ca
Academic Rationale for Investigating 3-(Tributylstannyl)pyridazine
The investigation of this compound is driven by the desire to combine the advantageous properties of the pyridazine scaffold with the synthetic utility of organostannanes. This specific reagent serves as a valuable building block for introducing the pyridazine moiety into a target molecule via the Stille cross-coupling reaction. The position of the tributylstannyl group at the 3-position of the pyridazine ring offers a specific vector for functionalization, allowing for the regioselective synthesis of 3-substituted pyridazine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with the pyridazine core.
Properties
IUPAC Name |
tributyl(pyridazin-3-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHSVKZZSWTSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-93-4 | |
| Record name | 3-(Tributylstannanyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Tributylstannyl Pyridazine and Its Precursors
Direct Stannylation Approaches to Pyridazine (B1198779) Derivatives
Direct stannylation methods involve the introduction of a tributylstannyl group onto a pyridazine scaffold, typically starting from a halogenated precursor. These methods are valued for their straightforwardness when the appropriate precursors are available.
A prominent method for the formation of a carbon-tin bond is through a halogen-lithium exchange reaction, followed by quenching the resulting organolithium species with a tributyltin electrophile. umich.edu This approach is particularly effective for preparing specific regioisomers that might be difficult to obtain otherwise. The process generally begins with a halogenated pyridazine, such as 3-bromopyridazine (B1282269) or 3-iodopyridazine.
The reaction is typically carried out at very low temperatures (-78 °C to -100 °C) to ensure the stability of the highly reactive pyridazinyllithium intermediate. umich.eduresearchgate.net An alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium (B1211817), is used to perform the halogen-lithium exchange. umich.edu Upon formation, the lithiated pyridazine is immediately trapped with tributyltin chloride to yield the desired 3-(tributylstannyl)pyridazine. researchgate.net The choice of solvent, often a mixture of tetrahydrofuran (B95107) (THF) and ethereal solvents, is critical for the stability of the intermediate. researchgate.net While highly effective, this method's requirement for cryogenic conditions and highly reactive organolithium reagents can be a limitation. uni-muenchen.de
Table 1: General Steps for Halogen-Lithium Exchange and Stannylation
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Starting Material | 3-Halopyridazine (I, Br) | Precursor with a leaving group at the desired position. |
| 2. Lithiation | n-Butyllithium or tert-butyllithium in THF | Halogen-lithium exchange to form a nucleophilic organolithium intermediate. |
This sequence has been successfully applied to produce stannylated pyridine (B92270) derivatives, demonstrating its utility for nitrogen-containing heterocycles. For instance, 3-(tributylstannyl)pyridin-4-amine was prepared from 3-iodopyridin-4-amine in a one-pot reaction involving deprotonation, lithium-halogen exchange, and stannylation. researchgate.net
Palladium-catalyzed cross-coupling reactions provide a milder alternative for the direct stannylation of halogenated pyridazines. nih.gov This method, often a variation of the Stille coupling, involves the reaction of a halopyridazine with an organotin reagent like hexabutylditin (Bu₃SnSnBu₃). researchgate.net
The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.com The general mechanism involves the oxidative addition of the halopyridazine to the Pd(0) catalyst, followed by transmetalation with the hexabutylditin and subsequent reductive elimination to afford the stannylated pyridazine and regenerate the catalyst. This approach has been used to synthesize derivatives like 6-(pyridin-2-yl)-3-(tributylstannyl)-pyridazine from the corresponding chloropyridazine precursor. google.com The reaction conditions are generally tolerant of various functional groups, and recent advancements have focused on developing methods that work under mild, even room temperature, conditions without the need for inert atmospheres, making the procedure more accessible. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Stannylation
| Component | Example | Role |
|---|---|---|
| Substrate | 3-Chloropyridazine or 3-Bromopyridazine | Heterocyclic precursor. |
| Tin Reagent | Hexabutylditin (Bu₃SnSnBu₃) | Source of the tributylstannyl group. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the cross-coupling reaction. |
| Solvent | Toluene (B28343) or Dimethoxyethane (DME) | Provides the reaction medium. |
Cycloaddition Reactions for Pyridazine Stannane (B1208499) Synthesis
An elegant alternative to direct functionalization is the construction of the pyridazine ring itself with the tributylstannyl group already incorporated. Cycloaddition reactions, particularly the inverse electron-demand Diels-Alder reaction, are powerful tools for this purpose. sigmaaldrich.comelsevierpure.com
The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful strategy for synthesizing pyridazine rings. d-nb.info This reaction involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) with an electron-rich dienophile. sigmaaldrich.com To synthesize a stannylated pyridazine, alkynyltributyltin serves as the dienophile.
The reaction proceeds by the cycloaddition of the tetrazine and the alkynyltributyltin to form a bicyclic intermediate, which is typically unstable. nih.gov This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. d-nb.info This method allows for the formation of highly substituted pyridazines by choosing appropriately substituted tetrazines and alkynes. researchgate.net For example, reacting a symmetrically substituted 1,2,4,5-tetrazine with alkynyltributyltin would lead to a symmetrically substituted 3,6-bis(tributylstannyl)pyridazine, whereas an unsymmetrical tetrazine could provide a route to monosubstituted products like this compound, provided the regioselectivity can be controlled. nih.gov
When an unsymmetrically substituted 1,2,4,5-tetrazine reacts with alkynyltributyltin, the formation of two possible regioisomers of the stannylpyridazine product is possible. nih.gov Controlling the regioselectivity is therefore critical for the synthetic utility of this method. researchgate.net
Regioselectivity in iEDDA reactions is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. beilstein-journals.org Theoretical calculations and experimental results have shown that the regioselectivity can often be predicted based on the frontier molecular orbitals (HOMO-LUMO) of the reactants. researchgate.netmsu.edu For instance, in the reaction of an unsymmetrical tetrazine bearing different substituents at the 3- and 6-positions, the larger orbital coefficient on the alkyne will preferentially align with the larger orbital coefficient on the tetrazine, directing the regiochemical outcome. beilstein-journals.org Researchers have successfully synthesized specific pyridazine isomers by carefully selecting tetrazines with substituents that provide a strong directing effect, ensuring the formation of a single, desired product. nih.gov The use of Lewis acid catalysis can also sometimes influence and even reverse the regioselectivity of Diels-Alder reactions, providing another potential avenue for control. msu.edu
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For all synthetic routes to this compound, optimization of reaction conditions is key to maximizing yield and purity.
In direct stannylation via halogen-lithium exchange, key parameters to optimize include the choice of alkyllithium reagent, the precise reaction temperature to balance reactivity with intermediate stability, and the rate of addition of reagents. researchgate.net
For palladium-catalyzed stannylations, optimization involves screening various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, XPhos, tBuXPhos). researchgate.netnih.gov The choice of base (e.g., CsF, K₂CO₃) and solvent can also have a profound impact on reaction efficiency and rate. nih.govpsu.edu For example, the development of catalyst systems that are active at room temperature can improve the functional group tolerance and simplify the experimental setup. nih.gov
In the cycloaddition pathway, reaction rates and selectivity can be tuned by the solvent, temperature, and concentration. d-nb.info While many iEDDA reactions proceed thermally, some may benefit from catalysis. The inherent reactivity of the chosen tetrazine is a major factor; more electron-deficient tetrazines react faster and under milder conditions. nih.gov Optimization, therefore, involves a balance between tetrazine reactivity and stability, as well as the reaction conditions required to achieve efficient and regioselective cycloaddition. d-nb.info
Solvent Effects on Stannylation Efficacy
The choice of solvent is a pivotal factor in the synthesis of organotin compounds like this compound, influencing reaction rates, yields, and the stability of intermediates. researchgate.net Polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions. researchgate.net The synthesis of related stannylated pyridines and pyridazines has been successfully carried out in solvents such as toluene, N,N-Dimethylformamide (DMF), and tetrahydrofuran (THF). google.comuni-muenchen.demdpi.com
For instance, Stille coupling reactions to produce pyridazine derivatives have been effectively conducted using toluene at reflux temperatures. google.commdpi.com Anhydrous THF and DMF are also common choices, particularly for reactions involving sensitive organometallic reagents. In some palladium-catalyzed stannylations of iodoarenes, changing the solvent from isopropanol (B130326) showed no significant advantage, indicating that for certain methodologies, the solvent's role might be less pronounced. nih.gov
Interestingly, recent developments have demonstrated the feasibility of performing palladium-catalyzed stannylation of aryl halides under solvent-free conditions. researchgate.net This approach offers a more environmentally friendly and efficient alternative, using a base like cesium fluoride (B91410) (CsF) and a palladium acetate (B1210297)/tricyclohexylphosphine (B42057) catalyst system. researchgate.net The effectiveness of various solvents in the synthesis of tributylstannyl pyridazines and their precursors is summarized in the table below.
Table 1: Solvent Effects on the Synthesis of Tributylstannyl Pyridazines and Related Precursors
| Solvent | Reaction Type | Precursor Example | Catalyst System | Observations | Reference |
|---|---|---|---|---|---|
| Toluene | Stille Coupling | 2-chloro- or 2-bromo-pyridinyl precursors | Pd(PPh₃)₄ | Effective at reflux temperature for synthesizing bi- and tri-pyridyl pyridazine systems. | google.commdpi.com |
| DMF | Stille Coupling | 2-chloroquinoline | Pd(PPh₃)₂Cl₂ | Used for the synthesis of 2-pyridin-2-yl-quinoline from 2-(tributylstannyl)pyridine (B98309). | acs.org |
| THF | Stannylation | 3-halogeno pyridinyl pyridazines | Not specified | Stannylation yields were reported to be low (≤9%). | uni-muenchen.de |
| THF/DMF | Not specified | Not specified | Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃ | Recommended as anhydrous solvents for the synthesis of 3-(tributylstannyl)-2-pyridinecarbonitrile. | |
| Solvent-free | Stannylation | (Het)aryl halides | Pd(OAc)₂/PCy₃ | High yields achieved for a range of substrates without the need for a solvent. | researchgate.net |
Ligand and Catalyst Selection for Organometallic Transformations
The selection of an appropriate catalyst and ligand system is crucial for achieving high yields and selectivity in the synthesis of this compound. Palladium complexes are the most widely used catalysts for the Stille cross-coupling and direct stannylation reactions required to form the key carbon-tin bond. researchgate.net
Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently employed and have proven effective in the synthesis of complex pyridazine structures. google.commdpi.com For example, the reaction of 3-tributylstannyl-6-(pyridin-2-yl)pyridazine with 2,6-dibromopyridine (B144722) proceeds in high yield using Pd(PPh₃)₄. google.com Alternative palladium sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). researchgate.net
The ligands coordinated to the palladium center play a significant role in the catalytic cycle. Phosphine ligands are common, with triphenylphosphine (B44618) (PPh₃) being a standard choice, often incorporated directly into the catalyst like in Pd(PPh₃)₄. google.commdpi.com In some cases, other ligands such as triphenylarsine (B46628) (AsPh₃) or bulky electron-rich phosphines like tricyclohexylphosphine (PCy₃) are used to modulate the reactivity and stability of the catalyst. researchgate.net The combination of Pd(OAc)₂ with PCy₃ has been shown to be effective for solvent-free stannylation reactions. researchgate.net Palladium(II) catalysts like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are also utilized, particularly in solvents like DMF. acs.org
Table 2: Catalyst and Ligand Systems in the Synthesis of Tributylstannyl Pyridazines and Precursors
| Catalyst | Ligand | Reaction Type | Substrate Example | Solvent | Observations | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Stille Coupling | 3-tributylstannyl-6-(pyridin-2-yl)pyridazine | Toluene | High yield (68%) for cross-coupling with 2,6-dibromopyridine. | google.com |
| Pd(PPh₃)₄ | Triphenylphosphine | Stille Coupling | 2-Py-Br-IndH and 2-(tributylstannyl)pyridine | Toluene | Good yield (66%) for the synthesis of a dipyridinyl indole (B1671886) derivative. | mdpi.com |
| Pd₂(dba)₃ | Triphenylarsine (AsPh₃) | Stannylation | Not specified | THF or DMF | Suggested as an effective system for preparing related stannylated nitriles. | |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Stannylation | (Het)aryl halides | Solvent-free | Robust system for stannylation of various aryl halides. | researchgate.net |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Stille Coupling | 2-chloroquinoline and 2-(tributylstannyl)pyridine | DMF | Effective for the synthesis of 2-pyridin-2-yl-quinoline. | acs.org |
Reactivity and Transformation Pathways of 3 Tributylstannyl Pyridazine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in activating the C-Sn bond of 3-(tributylstannyl)pyridazine, enabling the formation of new carbon-carbon bonds. This reactivity is central to its application in the synthesis of functionalized pyridazine (B1198779) derivatives.
Stille Cross-Coupling with Diverse Electrophilic Partners
The Stille reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide array of functional groups and its typically mild reaction conditions. wiley-vch.de In this context, this compound serves as the organostannane component, coupling with various electrophiles.
The Stille cross-coupling of this compound with (hetero)aryl halides is a powerful method for the synthesis of 3-(hetero)arylpyridazines. These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and are carried out in an inert solvent like toluene (B28343) or DMF.
A specific application of this methodology is demonstrated in the synthesis of complex heterocyclic systems. For instance, 3-tributylstannyl-6-(pyridin-2-yl)pyridazine has been coupled with 2,6-dibromopyridine (B144722) in a Stille reaction to produce 2,6-bis[6-(pyridin-2-yl)pyridazin-3-yl]pyridine. google.com This transformation highlights the utility of stannylated pyridazines in constructing intricate, multi-heterocyclic frameworks.
While direct examples with the parent this compound are less common in readily available literature, the reactivity of related stannylated pyridines and other diazines suggests a broad scope for this reaction. researchgate.netacs.org 2-Pyridylstannanes, for example, are known to undergo robust and high-yielding reactions with aryl halides. researchgate.net The general mechanism involves the oxidative addition of the (hetero)aryl halide to the Pd(0) catalyst, followed by transmetalation with the stannylated pyridazine and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| 3-Tributylstannyl-6-(pyridin-2-yl)pyridazine | 2,6-Dibromopyridine | Pd(PPh₃)₄ | 2,6-Bis[6-(pyridin-2-yl)pyridazin-3-yl]pyridine | 51% | google.com |
Vinyl triflates are excellent electrophiles in Stille cross-coupling reactions due to the good leaving group ability of the triflate anion. The coupling of tributylstannyl diazines, including pyridazine derivatives, with vinyl triflates provides access to vinyl-substituted pyridazines. A key example involves the Stille cross-coupling of tributylstannyl diazines with the vinyl triflate of an N-protected 9-azabicyclo[4.2.1]nonan-2-one. nih.gov This reaction is a crucial step in the synthesis of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov The palladium-catalyzed coupling proceeds efficiently, demonstrating the viability of vinyl triflates as coupling partners for stannylated pyridazines.
| Stannane (B1208499) | Vinyl Triflate | Product | Application | Reference |
| Tributylstannyl diazine | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one | Diazine-substituted 9-azabicyclo[4.2.1]non-2-ene | Synthesis of nAChR ligands | nih.gov |
The electronic nature of the pyridazine ring and the coupling partner significantly influences the efficiency of the Stille reaction. The pyridazine nucleus is electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions involving halopyridazines. nih.gov In the case of this compound, the electron-withdrawing nature of the pyridazine ring can affect the nucleophilicity of the organostannane in the transmetalation step.
While specific systematic studies on the electronic effects for this compound are not extensively documented in the reviewed literature, general principles of the Stille reaction apply. Electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, often leading to higher reaction rates and yields. Conversely, electron-donating groups can slow down this step. For the organostannane, the electronic properties of the pyridazine ring are fixed, but substitution on the ring could modulate its reactivity. The inherent polarity of the pyridazine ring, with its two adjacent nitrogen atoms, also plays a role in its interaction with the palladium catalyst.
Regioselectivity is typically not a concern in the coupling of this compound itself, as the stannyl (B1234572) group is at a defined position. However, in substrates with multiple potential reaction sites, the electronic and steric environment around each site would dictate the regiochemical outcome.
Exploration of Other Cross-Coupling Modalities (e.g., Suzuki-Miyaura, Sonogashira)
Beyond the Stille reaction, pyridazine derivatives are frequently functionalized using other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.gov These methods often offer advantages in terms of the availability and stability of the coupling partners and the toxicity of the byproducts.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide or triflate, is widely used for the synthesis of biaryl compounds containing a pyridazine core. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)arylboronic acids to produce a series of π-conjugated molecules with potential applications in materials science. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net The reaction tolerates a wide variety of functional groups and generally proceeds with high regio- and stereoselectivity. nih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been employed for the synthesis of alkynyl-substituted pyridazines. For instance, 3-amino-6-iodopyridazine has been coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 3-amino-6-alkynylpyridazines. nih.gov These products can serve as building blocks for more complex molecules, including those with applications in medicinal chemistry and materials science. nih.govresearchgate.net
| Coupling Reaction | Pyridazine Substrate | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net |
| Sonogashira | 3-Amino-6-iodopyridazine | Terminal alkynes | 3-Amino-6-alkynylpyridazines | nih.gov |
Functionalization via Electrophilic Substitution at the Stannyl Position
Direct electrophilic substitution at the stannyl position of organostannanes is a known transformation, often referred to as destannylation. This can occur with various electrophiles, such as halogens (halodestannylation), protons (protodestannylation), or other metal salts.
In the context of this compound, while palladium-catalyzed cross-coupling is the most prominently reported reaction pathway, electrophilic substitution represents a potential alternative for functionalization. However, specific examples of electrophilic substitution at the stannyl position of the parent this compound are not well-documented in the surveyed scientific literature. The reactivity of the pyridazine ring itself towards electrophiles, particularly the nitrogen atoms which can be protonated or alkylated, might compete with reactions at the stannyl group under certain conditions. The electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution on the carbon framework challenging.
The primary utility of the tributylstannyl group on the pyridazine ring remains its role as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions rather than as a leaving group in direct electrophilic substitutions.
Halogenodestannylation for Preparation of Halogenated Pyridazine Derivatives
Halogenodestannylation is a fundamental and efficient reaction for converting organotin compounds into the corresponding organohalides. In the context of this compound, this transformation provides a direct route to 3-halopyridazines (e.g., 3-bromo- (B131339) or 3-iodopyridazine). The reaction proceeds by treating the stannane with an electrophilic halogen source, such as molecular iodine (I₂) or N-bromosuccinimide (NBS). The carbon-tin bond is readily cleaved, and a halogen atom is installed at the C3-position of the pyridazine ring, yielding the desired halopyridazine and tributyltin halide as a byproduct.
This method is particularly valuable because the resulting 3-halopyridazines are versatile intermediates for a wide array of subsequent functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. uzh.charkat-usa.org The synthesis of various 3-bromo-4-aryl pyridazines has been achieved with high regioselectivity, underscoring the utility of this approach. uzh.ch
Table 1: Halogenodestannylation of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Iodine (I₂) | 3-Iodopyridazine |
| This compound | N-Bromosuccinimide (NBS) | 3-Bromopyridazine (B1282269) |
Subsequent Reactivity of Halogenated Pyridazines (e.g., Heck Reactions)
The halogenated pyridazines prepared via halogenodestannylation are key building blocks for constructing more complex molecular architectures. They are particularly amenable to palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. mdpi.com Among these, the Heck reaction, Stille reaction, and Sonogashira reaction are prominent examples. thieme-connect.de
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org For instance, 3-bromopyridazine can be coupled with various activated alkenes in the presence of a palladium catalyst and a base to yield 3-alkenylpyridazine derivatives. This reaction offers an efficient method for extending the carbon framework of the pyridazine ring. Similarly, Sonogashira coupling with terminal alkynes provides access to 3-alkynylpyridazines, while Suzuki coupling with boronic acids can be used to introduce aryl or heteroaryl substituents. mdpi.comjst.go.jp These reactions highlight the strategic importance of converting the tributylstannyl group into a halogen, thereby activating the pyridazine core for a diverse range of synthetic transformations.
Directed Metalation and Functionalization Strategies
Directed metalation, or deprotonation, offers a powerful alternative to cross-coupling strategies for functionalizing the pyridazine scaffold. This approach involves the regioselective removal of a proton from the pyridazine ring using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.
Regioselective Metallation of Pyridazine Scaffolds
The selective functionalization of the pyridazine ring through metalation can be challenging due to the presence of two nitrogen atoms, which can lead to mixtures of products. thieme-connect.de However, significant progress has been made using hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), including TMPMgCl·LiCl and TMPZnCl·LiCl. researchgate.netuni-muenchen.denih.govresearchgate.net These bases can deprotonate the pyridazine ring with high regioselectivity, which can be further controlled by the presence of directing groups or Lewis acids. researchgate.netnih.gov
For example, the use of mono- or bidentate boron Lewis acids can direct the magnesiation or zincation of pyridazine to either the C3 (ortho) or C4 (meta) position. nih.gov In other systems, such as 3-alkylthio-6-chloropyridazine, metalation with TMPMgCl·LiCl occurs regioselectively at the C5 position. uni-muenchen.de This precise control over the site of metalation is crucial for the synthesis of specifically substituted pyridazine derivatives. researchgate.netuni-muenchen.de The choice of the metalating agent and reaction conditions allows for the targeted deprotonation at different positions of the pyridazine core, providing access to a wide range of organometallic intermediates. uni-muenchen.deresearchgate.net
Trapping of Metallated Intermediates with Electrophiles
Once the regioselectively metalated pyridazine intermediate is formed, it can be trapped with a diverse array of electrophiles to introduce new functional groups. dur.ac.uknih.gov This step allows for the creation of a wide variety of substituted pyridazines from a common intermediate.
The scope of this trapping reaction is broad. For example, magnesiated pyridazines can be reacted with:
Halogen sources: Such as 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination. uni-muenchen.de
Allylating agents: Copper-catalyzed allylation introduces an allyl group. uni-muenchen.de
Acylating agents: Acyl chlorides, in the presence of a copper catalyst, yield pyridazinyl ketones. uni-muenchen.de
Aldehydes and ketones: These react to form secondary and tertiary alcohols, respectively. uni-muenchen.de
Other electrophiles: Including ethyl cyanoformate to introduce an ester group. uni-muenchen.de
This strategy of regioselective metalation followed by electrophilic trapping provides a highly modular and efficient route to polysubstituted pyridazines, which are valuable scaffolds in medicinal and materials chemistry. uni-muenchen.denih.gov
Table 2: Electrophilic Trapping of a Magnesiated Pyridazine Intermediate
| Intermediate | Electrophile | Product Functional Group | Reference |
|---|---|---|---|
| 5-Magnesio-3-(methylthio)-6-chloropyridazine | (BrCCl₂)₂ | Bromine | uni-muenchen.de |
| 5-Magnesio-3-(methylthio)-6-chloropyridazine | Allyl Bromide / CuCN·2LiCl | Allyl | uni-muenchen.de |
| 5-Magnesio-3-(methylthio)-6-chloropyridazine | Ethyl Cyanoformate | Ester | uni-muenchen.de |
| 5-Magnesio-3-(methylthio)-6-chloropyridazine | Benzoyl Chloride / CuCN·2LiCl | Ketone | uni-muenchen.de |
| 5-Magnesio-3-(methylthio)-6-chloropyridazine | Benzaldehyde | Secondary Alcohol | uni-muenchen.de |
Advanced Spectroscopic and Analytical Characterization of 3 Tributylstannyl Pyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(tributylstannyl)pyridazine, offering precise information about the hydrogen, carbon, and tin atomic nuclei within the molecule.
High-Resolution ¹H NMR Spectroscopy
High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the pyridazine (B1198779) ring and the tributyltin moiety.
The protons on the pyridazine ring typically appear in the aromatic region of the spectrum. For the parent this compound, these signals are observed as multiplets. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring and the presence of the tributylstannyl group.
The protons of the four butyl groups attached to the tin atom give rise to a series of signals in the upfield region of the spectrum. These signals typically appear as a triplet for the terminal methyl (CH₃) protons and multiplets for the methylene (B1212753) (CH₂) protons, reflecting the coupling between adjacent non-equivalent protons.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound and Related Derivatives.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| This compound | Pyridazine-H | 7.30-9.10 | m | - |
| Bu-Sn-CH₂ | 1.50-1.70 | m | - | |
| Bu-CH₂ | 1.25-1.45 | m | - | |
| Bu-CH₂ | 0.95-1.15 | m | - | |
| Bu-CH₃ | 0.85-0.95 | t | ~7.3 | |
| 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | Pyridine-H2 | ~8.0 | - | - |
| Pyridine-H3 | ~7.5 | - | - | |
| Pyridine-H4, H6 | 7.2-7.8 | - | - | |
| Sn-bound CH₂ | 1.3-1.6 | m | - | |
| Terminal CH₃ | 0.8-1.0 | t | - | |
| 2-Methyl-6-(tributylstannyl)pyridine | Pyridine-H | 6.95 | dd | 7.9, 1.2 |
| CH₃ | 2.54 | s | - | |
| Sn-bound CH₂ | 1.48-1.66 | m | - | |
| Bu-CH₂ | 1.33 | h | 7.3 | |
| Bu-CH₂ | 1.02-1.19 | m | - |
Data presented are representative and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
The carbon atoms of the pyridazine ring resonate in the downfield region of the ¹³C NMR spectrum, typically between 120 and 160 ppm. The specific chemical shifts are influenced by the positions of the nitrogen atoms and the tributylstannyl substituent. The carbon directly attached to the tin atom often shows a characteristic chemical shift.
The carbon atoms of the tributyl groups appear in the upfield aliphatic region of the spectrum. Four distinct signals are typically observed, corresponding to the four different carbon environments within the butyl chains.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound and Derivatives.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | Pyridazine-C | 120-160 |
| Bu-Sn-CH₂ | ~10 | |
| Bu-CH₂ | ~29 | |
| Bu-CH₂ | ~27 | |
| Bu-CH₃ | ~14 | |
| 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | Pyridine-C | - |
| Sn-bound CH₂ | - | |
| Terminal CH₃ | - | |
| 2-Methyl-6-(tributylstannyl)pyridine | Pyridine-C | - |
| CH₃ | - | |
| Sn-bound CH₂ | - | |
| Bu-CH₂ | - |
Specific chemical shift values can vary depending on the solvent and specific derivative.
¹¹⁹Sn NMR Spectroscopy for Tin Nucleus Characterization
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the tin atom in this compound. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the organic groups attached to it and the coordination number of the tin atom. For 3-(tributylstannyl)pyridazines, the ¹¹⁹Sn chemical shift is typically observed in a characteristic range for tetraorganostannanes. For instance, the ¹¹⁹Sn NMR chemical shift for 2-tert-butyl-6-(tributylstannyl)pyridine is reported to be around -66.32 ppm. This data provides valuable information for confirming the presence and structural integrity of the tributylstannyl moiety.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition. For example, HRMS can confirm the molecular ion [M]⁺ at a specific m/z value consistent with the chemical formula C₁₆H₃₀N₂Sn. nih.gov This technique is crucial for verifying the identity of newly synthesized compounds.
Fragmentation Patterns and Structural Insights
In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion of this compound can undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. chemguide.co.uklibretexts.org
Common fragmentation pathways for organotin compounds like this compound involve the cleavage of the tin-carbon bonds. sapub.org This can lead to the loss of butyl radicals (•C₄H₉), resulting in fragment ions such as [M - C₄H₉]⁺, [M - 2C₄H₉]⁺, and so on. The cleavage of the bond between the tin atom and the pyridazine ring can also occur, leading to the formation of a pyridazinyl cation or a tributyltin cation. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.gov For instance, the loss of butyl groups is a characteristic fragmentation for tributylstannyl compounds.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular vibrations of a compound. By analyzing the absorption of infrared radiation, specific functional groups and bonding arrangements within a molecule can be identified.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its derivatives. The infrared spectrum of pyridazine, the core heterocyclic ring, displays characteristic absorption bands. For instance, C-H stretching vibrations are typically observed in the high-frequency region around 3050-3066 cm⁻¹. researchcommons.org Ring vibrations are evident at lower frequencies, with notable absorptions around 1570 cm⁻¹, 1416 cm⁻¹, 965 cm⁻¹, and 625 cm⁻¹. researchcommons.org
In derivatives of pyridazine, the presence of various substituents introduces new vibrational modes. For example, in a pyridazine derivative featuring a cyano group, a characteristic C≡N stretching vibration would be expected in the spectrum. mdpi.com Similarly, the presence of a carbonyl group (C=O) in derivatives like 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzaldehyde and 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde gives rise to strong absorption bands at 1639 cm⁻¹ and 1657 cm⁻¹, respectively. mdpi.com
| Compound | Functional Group | FT-IR Peak (cm⁻¹) | Reference |
| Pyridazine | C-H Stretch | 3050-3066 | researchcommons.org |
| Pyridazine | Ring Vibration | 1570, 1416, 965, 625 | researchcommons.org |
| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzaldehyde | C=O Stretch | 1639 | mdpi.com |
| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | C=O Stretch | 1657 | mdpi.com |
| tert-Butyl 2-cyano-3-(5-(tributylstannyl)thiophen-2-yl)acrylate | C≡N Stretch | 2218 | mdpi.com |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, provides valuable information about the electronic transitions within a molecule. This technique is especially useful for characterizing conjugated systems and understanding the influence of substituents on the electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of pyridazine and its derivatives are characterized by electronic transitions, primarily π-π* transitions, within the conjugated system. peacta.org The position and intensity of these absorption bands are sensitive to the nature of the substituents on the pyridazine ring. peacta.orgscholarsresearchlibrary.com
For instance, studies on various 3,6-disubstituted pyridazines have shown that the maximum absorption wavelength (λmax) is influenced by the electronic properties of the substituents. peacta.org An increase in conjugation or the presence of strong electron-donating or electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption maximum. mdpi.com For example, the λmax for 3,6-dichloropyridazine (B152260) is 273.0 nm, while for 3-chloro-6-methoxypyridazine (B157567) it shifts to 278.5 nm, and for 3-(4′-nitroanilino)-6-chloropyridazine, it is significantly red-shifted to 363.5 nm. peacta.org
In more complex derivatives, such as those designed for applications in dye-sensitized solar cells, the UV-Vis spectra often exhibit broad absorption bands with high molar extinction coefficients. mdpi.commdpi.com These bands are often attributed to intramolecular charge transfer (ICT) from an electron-donor part of the molecule to an electron-acceptor part, facilitated by the π-conjugated pyridazine bridge. scholarsresearchlibrary.commdpi.com For example, a series of novel thienylpyridazines exhibited strong and broad absorption bands with λmax values between 314 and 357 nm. mdpi.com
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) | Solvent | Reference |
| 3,6-Dichloropyridazine | 273.0 | Not specified | Acetonitrile | peacta.org |
| 3-Chloro-6-methoxypyridazine | 278.5 | Not specified | Acetonitrile | peacta.org |
| 3-(4′-Nitroanilino)-6-chloropyridazine | 363.5 | Not specified | Acetonitrile | peacta.org |
| 5-(6′-Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | 357 | 29,790 | Ethanol | mdpi.com |
| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzaldehyde | 332 | 25,990 | Ethanol | mdpi.com |
| 4,4′-( mdpi.compeacta.orgscispace.comThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | 293, 343, 560 | 38,313, 35,924, 22,666 | CH₂Cl₂ | mdpi.com |
X-ray Diffraction Analysis
Single-Crystal X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides an atomic-level view of the molecular structure of this compound derivatives in the solid state. uol.de By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically transformed into a three-dimensional electron density map of the molecule. uol.de From this map, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles. uol.demdpi.com
This technique has been successfully applied to various pyridazine derivatives to confirm their proposed structures. mdpi.comresearchgate.net For example, the crystal structure of a 1,2,4-triazolo[4′,3′:2,3]pyridazino[4,5-b]indole derivative was determined, revealing that it crystallized in the triclinic crystal system with the P-1 space group. mdpi.com The analysis provided detailed unit cell parameters and confirmed the connectivity of the fused heterocyclic rings. mdpi.com Similarly, the structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine was elucidated, showing a planar conformation in the crystal with π-π stacking interactions. researchgate.net For air-sensitive compounds, specialized handling techniques are employed to obtain high-quality crystals for analysis. ncl.ac.uk
Confirmation of Regioselectivity and Conformation
Single-crystal X-ray diffraction is a crucial tool for unambiguously confirming the regioselectivity of chemical reactions leading to substituted pyridazines. mdpi.com In many synthetic procedures, the substitution pattern on the pyridazine ring can be ambiguous based on spectroscopic data alone. X-ray crystallography provides definitive proof of the exact positions of the substituents.
Furthermore, this technique reveals the preferred conformation of the molecule in the solid state. nih.gov For instance, in the case of a 1,2,4-triazolo[4′,3′:2,3]pyridazino[4,5-b]indole derivative, the triazole and indole (B1671886) rings were found to be twisted with respect to each other, with a specific twist angle determined from the crystallographic data. mdpi.com The conformation of the tributylstannyl group relative to the pyridazine ring in this compound would also be precisely determined through such an analysis. This conformational information is vital for understanding intermolecular interactions in the crystal lattice and for structure-activity relationship studies. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between triazole and indole rings (12.65°). | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Twisted conformation between triazole and indole rings (4.94–7.22°). | mdpi.com |
| 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P2₁/c | Planar conformation with π-π stacking. | researchgate.net |
Advanced Organometallic Characterization
Advanced spectroscopic techniques are indispensable for the detailed electronic and structural elucidation of organometallic compounds. In the case of this compound and its derivatives, these methods provide critical insights into the nature of the carbon-tin bond, the coordination environment of the tin atom, and its oxidation state.
Mössbauer Spectroscopy for Tin Oxidation State and Environment
119Sn Mössbauer spectroscopy is a powerful nuclear technique uniquely suited for probing the chemical environment of tin atoms in the solid state. The technique is based on the recoilless nuclear resonance absorption of gamma rays by the 119Sn nucleus. The resulting spectra provide key parameters, primarily the isomer shift (δ) and the quadrupole splitting (ΔEQ), which offer detailed information about the oxidation state and the local symmetry of the tin center.
The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment of the 119Sn nucleus (in its excited state) and an asymmetric electric field generated by the surrounding ligands. A non-zero ΔEQ value indicates a distortion from perfect tetrahedral, octahedral, or cubic symmetry at the tin nucleus. The magnitude of the splitting is particularly useful for deducing the coordination number and geometry of the tin center in organotin(IV) compounds. For instance, four-coordinate tetrahedral R3SnX compounds generally exhibit smaller quadrupole splittings compared to five-coordinate trigonal bipyramidal structures. nih.gov
In the solid state, compounds like this compound can exhibit intermolecular coordination, where a nitrogen atom from a neighboring pyridazine ring coordinates to the tin atom, increasing its coordination number from four to five. This would result in a change from a distorted tetrahedral geometry to a trigonal bipyramidal geometry. Such a change is readily detectable by an increase in the quadrupole splitting value. For example, many triorganotin(IV) complexes with nitrogen-containing ligands show quadrupole splitting values in the range of 2.5–4.0 mm s−1, which is indicative of a five-coordinate, trigonal bipyramidal geometry around the tin atom. nih.gov
Detailed research findings on analogous compounds provide a framework for interpreting the Mössbauer spectra of this compound and its derivatives. Studies on pyridine-substituted triorganostannyltetrazoles, for example, have shown isomer shifts around 1.45-1.47 mm s−1, confirming the Sn(IV) state. psu.edu The corresponding quadrupole splitting values were significant, ranging from 3.63 to 3.75 mm s−1, suggesting a five-coordinate environment where the pyridyl nitrogen is involved in coordination to the tin atom. psu.edu
The data presented in the table below summarizes typical Mössbauer parameters for various triorganotin compounds, illustrating the influence of the ligands on the tin environment.
Interactive Data Table: 119Sn Mössbauer Spectroscopic Data for Selected Organotin(IV) Compounds
| Compound Name | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔEQ) / mm s⁻¹ | Inferred Tin Geometry |
| [n-Bu3Sn(p-H2BZA)] | 1.56 | 2.48 | Trigonal Bipyramidal |
| [Ph3Sn(o-H2BZA)] | 1.22 | 2.93 | Trigonal Bipyramidal |
| [Ph3Sn(p-H2BZA)] | 1.28 | 3.18 | Trigonal Bipyramidal |
| 3-[2-(Tributylstannyl)tetrazol-5-yl]pyridine | 1.45 | 3.63 | Trigonal Bipyramidal |
| 3-[2-(Triethylstannyl)tetrazol-5-yl]pyridine | 1.47 | 3.75 | Trigonal Bipyramidal |
Computational and Theoretical Investigations of 3 Tributylstannyl Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of pyridazine (B1198779) derivatives. researchgate.net These computational approaches allow for the detailed examination of molecular geometries, electronic distributions, and other key molecular attributes.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. researchgate.net For molecules containing pyridazine, DFT calculations can provide valuable information about the arrangement of atoms in three-dimensional space and the distribution of electrons within the molecule. researchgate.netmdpi.com Theoretical calculations have been performed on pyridazine and its derivatives using various methods to understand their physicochemical properties. thieme-connect.de
The electronic structure, including the energies and shapes of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined using DFT. researchgate.netrsc.org The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic properties and reactivity. For pyridazine derivatives, the electron-deficient nature of the pyridazine ring is a significant factor in their electronic behavior. mdpi.com
Beyond static geometry, computational methods can predict the preferred conformations of flexible molecules like 3-(tributylstannyl)pyridazine. The tributylstannyl group has several rotatable bonds, and DFT calculations can determine the lowest energy conformation by exploring the potential energy surface. rsc.org This information is vital for understanding how the molecule will interact with other species.
Electron distribution within the molecule is another critical aspect that can be modeled. DFT calculations can generate electron density maps, which visualize regions of high and low electron density. researchgate.net This is directly related to the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The presence of the electronegative nitrogen atoms in the pyridazine ring significantly influences the electron distribution, creating a dipole moment. researchgate.net
Reaction Mechanism Studies
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally.
The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is frequently used in the synthesis of complex organic molecules, including those containing pyridazine moieties. acs.org Computational studies can elucidate the mechanistic details of these reactions. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at a palladium catalyst.
For a substrate like this compound, the transmetalation step, where the pyridazine group is transferred from tin to the palladium center, is a crucial part of the catalytic cycle. Computational modeling can help to understand the energetics of this step and how it is influenced by the electronic properties of the pyridazine ring. The electron-deficient nature of the pyridazine heterocycle can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. mdpi.com
DFT calculations can be used to model the structures and energies of the reactants, intermediates, transition states, and products involved in the Stille coupling. This allows for the determination of activation barriers and reaction energies, providing a quantitative picture of the reaction pathway. Such studies can help in optimizing reaction conditions and in designing more efficient catalysts.
Metalation is a key reaction for the functionalization of heterocyclic compounds like pyridazine. nih.govresearchgate.net The position at which metalation occurs (regioselectivity) is often governed by a combination of electronic and steric factors. Computational chemistry provides a powerful means to rationalize and predict this regioselectivity.
The acidity of the various protons on the pyridazine ring can be calculated using computational methods. nih.gov The proton that is most easily removed (the most acidic) is often the site of metalation. For pyridazine, the presence of the two nitrogen atoms significantly influences the acidity of the ring protons. Calculations of pKa values have been used to rationalize the regioselectivity of metalation in pyridazine and its derivatives. nih.govnih.gov
For instance, in directed metalation reactions, a directing group on the pyridazine ring can coordinate to the metalating agent, guiding it to a specific position. researchgate.net Computational models can simulate this coordination and calculate the relative energies of the different possible metalated intermediates, thereby predicting the most likely product. nih.gov Lewis acid assistance can also alter the regioselectivity of metalation, and computational studies can model these interactions to explain the observed outcomes. nih.govresearchgate.net
Spectroscopic Parameter Prediction and Validation
Computational methods are increasingly used to predict spectroscopic data, which can be a valuable tool for structure elucidation and for validating experimental results. arxiv.org
Predicted spectroscopic parameters can be compared with experimental spectra to confirm the identity and structure of a synthesized compound. For this compound, predicting its NMR and IR spectra can aid in its characterization.
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for the pyridazine and tributyl protons. |
| ¹³C NMR | Chemical shifts (δ) for the pyridazine and tributyl carbons. |
| ¹¹⁹Sn NMR | Chemical shift (δ) characteristic of the tin environment. rsc.org |
| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to C-H, C=N, C=C, and Sn-C bond stretching and bending modes. |
DFT and other quantum chemical methods can calculate NMR chemical shifts and coupling constants. arxiv.org These calculations take into account the electronic environment of each nucleus. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the pyridazine ring and the butyl groups, as well as the chemical shift for the ¹¹⁹Sn nucleus. The predicted spectra can then be compared to experimentally obtained spectra to confirm the structure. rsc.org
Similarly, IR vibrational frequencies can be calculated computationally. arxiv.org These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR spectrum. This comparison can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of the various bonds present in this compound. While there is no specific literature detailing the predicted spectroscopic parameters for this compound, the general methodologies are well-established for related compounds. arxiv.orgrsc.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, 3-(tributylstannyl)pyridazine provides a gateway to a wide array of functionalized pyridazine-containing molecules.
This compound is instrumental in the synthesis of biaryl and heterobiaryl systems, which are common structural motifs in pharmaceuticals, agrochemicals, and functional materials. Through palladium-catalyzed Stille cross-coupling reactions, the tributylstannyl group can be efficiently replaced by various aryl or heteroaryl groups. researchgate.netmdpi.com For instance, the coupling of this compound with aryl halides provides a direct route to 3-arylpyridazines. researchgate.net This methodology has been employed in the synthesis of complex molecules, including those with potential biological activity. google.com
A notable application is the synthesis of bipyridazine derivatives, which have been investigated as potential agonists for the Stimulator of Interferon Genes (STING) receptor, a target for cancer and infectious disease therapies. nih.gov The Stille coupling reaction enables the connection of two pyridazine (B1198779) rings or a pyridazine ring to another heterocyclic system. google.com For example, the condensation of two residues of tributylstannylpyridazine with 2,9-dibromo-1,10-phenanthroline (B1368920) has been shown to produce a rigid ligand with high yield. google.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| This compound | Aryl Halide | Palladium Catalyst | 3-Arylpyridazine | researchgate.net |
| This compound | 2,9-dibromo-1,10-phenanthroline | Palladium Catalyst | Rigid Polydentate Ligand | google.com |
| 2-(Tributylstannyl)thiophene | Dihalogenated Quinoxaline | Pd(PPh₃)₂Cl₂ | 2,3-Dithienylquinoxaline | mdpi.com |
The reactivity of this compound extends to the synthesis of highly substituted pyridazine derivatives. The pyridazine core can be further functionalized through various chemical transformations. For example, after the initial Stille coupling, subsequent reactions can be performed on other positions of the pyridazine ring, leading to multisubstituted products. mdpi.com This stepwise functionalization allows for the precise control of the final molecular structure. Research has shown that the substitution chemistry of related di-halogenated pyridazine systems, using methods like Suzuki-Miyaura and Stille couplings, is a powerful tool for creating a variety of mono- and bis-derivatives. mdpi.com
This compound can also serve as a starting material for the synthesis of novel fused pyridazine heterocycles. These complex ring systems are of interest due to their unique electronic and steric properties, which can be valuable in the design of new materials and biologically active compounds. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives, which have been investigated as JAK inhibitors, can be synthesized from precursors derived from functionalized pyridazines. google.com While direct use of this compound in this specific synthesis is not detailed, its role in creating substituted pyridazine intermediates is a key step in accessing such fused systems.
Contributions to Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyridazine ring in molecules derived from this compound make them excellent candidates for use as ligands in coordination chemistry. These ligands can bind to transition metals to form complexes with a wide range of applications, including catalysis and materials science. sciltp.com
By strategically incorporating pyridazine units, chemists can design and synthesize multi-dentate ligands capable of forming stable complexes with transition metals. ias.ac.innih.gov this compound provides a convenient entry point for introducing a pyridazine moiety into a larger ligand framework. For example, coupling reactions can be used to link the pyridazine to other nitrogen-containing heterocycles, creating ligands that can bind to a metal center through multiple coordination sites. google.com The resulting metal complexes can exhibit interesting photophysical or catalytic properties. researchgate.net
Chelating ligands containing pyridazine units are of significant interest in the field of organometallic catalysis. acs.org These ligands can stabilize the metal center and influence its catalytic activity and selectivity. The synthesis of such chelating systems can be facilitated by using this compound to introduce the pyridazine component. For example, a bipyridine unit, a common chelating motif, can be constructed using Stille coupling reactions involving a stannylated pyridine (B92270) derivative. researchgate.net The resulting ligands can then be used to prepare well-defined metal complexes for various catalytic transformations.
Development of Functional Materials
The chemical reactivity of this compound, particularly its ability to participate in palladium-catalyzed cross-coupling reactions like the Stille coupling, makes it a valuable precursor for creating novel functional materials with tailored electronic and optical properties.
Precursors for Donor-Acceptor Dyes in Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the design of efficient emitter materials is crucial. Donor-acceptor (D-A) type molecules are often employed, where an electron-donating moiety is linked to an electron-accepting moiety. The pyridazine core is known for its electron-deficient nature, making it a suitable acceptor component.
This compound serves as a key precursor in the synthesis of such D-A dyes. Through Stille coupling reactions, the pyridazine acceptor unit can be precisely introduced into a larger molecular framework. For instance, it can be coupled with an aromatic bromide functionalized with a donor group. This methodology is analogous to the synthesis of ligands for phosphorescent platinum(II) and iridium(III) complexes used in OLEDs, where 2-(tributylstannyl)pyridine (B98309) is a common reagent for coupling a pyridine ring to other aromatic systems. rsc.orgrsc.org The Stille reaction facilitates the formation of a carbon-carbon bond between the pyridazine ring and the donor fragment, creating a conjugated system essential for the desired photophysical properties of an OLED emitter.
| Precursor | Coupling Partner (Example) | Reaction Type | Resulting Structure Component | Application |
| This compound | Bromo-functionalized donor molecule | Stille Coupling | Donor-pyridazine acceptor system | OLED Emitter Dyes |
| 2-(Tributylstannyl)pyridine | Bromo-functionalized aromatic core | Stille Coupling | Pyridyl-aryl ligand | Phosphorescent OLEDs |
Synthesis of Components for Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). nih.gov The efficiency of these cells is highly dependent on the dye's properties. Many high-performance dyes feature a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) structure.
The electron-deficient character of the pyridazine heterocycle makes it an excellent internal acceptor unit in such dyes. Research has shown that building blocks based on Current time information in Bangalore, IN.nih.govmdpi.comthiadiazolo[3,4-d]pyridazine are effective as strong electron-acceptor systems for DSSC dyes. mdpi.com In the synthesis of these complex dyes, tributylstannyl-functionalized compounds are critical. For example, a tributylstannyl-activated thiophene (B33073) derivative can be coupled to a bromo-substituted Current time information in Bangalore, IN.nih.govmdpi.comthiadiazolo[3,4-d]pyridazine core via the Stille reaction to construct the desired D-A-π-A architecture. mdpi.com this compound can thus be envisioned as a direct precursor for introducing the pyridazine acceptor, coupling it with other halogenated components of the final dye molecule. The Stille reaction is a favored method for creating these conjugated systems due to its tolerance of various functional groups. chimia.ch
Potential in Semiconductive Organic Materials Research
The development of organic semiconductors is a rapidly growing field, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). google.comnih.gov A prevalent design strategy for high-performance organic semiconducting polymers involves the creation of donor-acceptor (D-A) copolymers. nih.gov This structure allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the charge transport properties. nih.gov
Given that the pyridazine nucleus is electron-deficient, it can serve as the acceptor monomer in a D-A copolymer. This compound is an ideal precursor for incorporating this unit into a polymer chain. Through Stille polymerization, it can be reacted with a di-halogenated donor monomer (such as a bithiophene derivative) to build the alternating D-A polymer backbone. researchgate.netuni-bayreuth.de The use of tributylstannyl precursors is well-established for synthesizing a wide range of conjugated polymers for electronic applications. researchgate.netmdpi.com The potential of this compound lies in its ability to facilitate the creation of novel n-type or ambipolar semiconducting materials, where the electron-accepting nature of the pyridazine unit can enhance electron mobility. nih.gov
Utility in Radiochemistry Research
In radiochemistry, organotin precursors are invaluable for introducing radionuclides into molecules to create imaging agents and therapeutics. The tributylstannyl group is particularly effective for radiohalogenation and radiometalation reactions.
Precursors for Radiolabeled Probes for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. unl.eduacs.org The synthesis of these PET probes often involves the late-stage introduction of the radionuclide onto a precursor molecule.
Tributylstannyl-substituted heterocycles are excellent precursors for this purpose. For example, 3-(tributylstannyl)pyridin-4-amine has been successfully used to synthesize [¹¹C]3-methyl-4-aminopyridine, a PET tracer for imaging potassium channels in the brain. nih.govacs.orgresearchgate.net The synthesis proceeds via a palladium-copper co-mediated Stille cross-coupling reaction with [¹¹C]methyl iodide. nih.govacs.org This demonstrates the stability and reactivity of the tributylstannyl group on a nitrogen heterocycle for radio-methylation. Similarly, tributylstannyl precursors are used for radiofluorination to produce ¹⁸F-labeled PET probes. mdpi.com By analogy, this compound is a highly promising precursor for developing novel pyridazine-based PET probes, allowing for the efficient incorporation of radionuclides like ¹¹C or ¹⁸F to study specific biological targets.
| PET Probe Precursor | Radionuclide Source | Reaction | Resulting PET Probe | Target |
| 3-(Tributylstannyl)pyridin-4-amine | [¹¹C]Methyl Iodide | Stille Cross-Coupling | [¹¹C]3-Methyl-4-aminopyridine | Potassium Channels |
| 6-(4-tributylstannyl-2-fluorophenoxy)... | [¹⁸F]KF | Copper-mediated Radiofluorination | [¹⁸F]R1487 | p38α Kinase |
Bi-functional Linkers for Radioiodination of Biomolecules
Indirect radioiodination is a common strategy for labeling biomolecules like peptides and proteins, especially when direct iodination might compromise their biological activity. nih.govresearchgate.net This method uses a bi-functional linker, or prosthetic group, which is first radioiodinated and then conjugated to the biomolecule.
Aryl tributylstannanes are excellent substrates for radioiodination via iododestannylation reactions, which proceed with high yield and purity. preprints.org Compounds like N-succinimidyl-3-(tributylstannyl)benzoate serve as effective bi-functional linkers: the tributylstannyl group is replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), and the N-succinimidyl ester group reacts with amine groups (like lysine (B10760008) residues) on a protein.
This compound has the structural components to act as a bi-functional linker. The tributylstannyl group provides a site for efficient radioiodination. The pyridazine ring itself can be further functionalized with a reactive group (such as a carboxylic acid or an active ester) that can then form a covalent bond with a biomolecule. This approach separates the potentially harsh conditions of radioiodination from the sensitive biomolecule, preserving its integrity. nih.govpreprints.org
Future Research Directions
Exploration of Sustainable Synthetic Routes to 3-(Tributylstannyl)pyridazine
The conventional synthesis of organotin compounds, including this compound, often involves hazardous reagents and generates toxic byproducts, posing environmental concerns. bio-conferences.org Future research is increasingly focused on developing more sustainable and "green" synthetic methodologies.
One promising avenue is the adoption of alternative energy sources to drive the synthesis. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of fluorescent organotin Schiff bases. rsc.org The application of such techniques to the synthesis of this compound could lead to more energy-efficient processes.
Another key area is the replacement of hazardous reagents. Research into the use of less toxic alternatives to traditional organotin precursors is crucial. bio-conferences.org Furthermore, the development of synthetic routes that start from renewable resources is a major goal. The synthesis of pyridazine-based compounds from biomass-derived starting materials, such as guaiacol (B22219) and succinic anhydride, has been demonstrated for the creation of polymers. nih.gov Exploring similar pathways to produce pyridazine (B1198779) precursors for stannylation could significantly improve the sustainability profile of this compound.
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Potential Sustainable Routes |
| Energy Source | Traditional heating (reflux) | Microwave irradiation, Ultrasound |
| Reagents | Often involves highly toxic and pyrophoric reagents | Use of less hazardous precursors, exploration of water or ionic liquids as solvents |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors |
| Waste | Generation of toxic organotin byproducts | Focus on high atom economy, recyclable catalysts, and biodegradable byproducts |
Catalyst Development for Enhanced Cross-Coupling Efficiency and Atom Economy
The Stille cross-coupling reaction is a cornerstone of the application of this compound. However, challenges such as catalyst deactivation, the need for high catalyst loadings, and the formation of homocoupling byproducts can limit its efficiency. rsc.org Future research is directed towards the development of more robust and efficient palladium catalysts.
Innovations in ligand design are central to this effort. The use of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has shown promise in improving catalyst stability and activity for the cross-coupling of various halo-heterocycles. Tailoring these ligands specifically for pyridazine substrates could lead to higher turnover numbers and turnover frequencies, thus reducing the required amount of precious palladium.
Furthermore, achieving high atom economy is a critical aspect of sustainable chemistry. This involves designing catalytic systems that maximize the incorporation of atoms from the reactants into the final product. For Stille reactions, this means minimizing the formation of tin byproducts that are often difficult to remove and environmentally problematic. Research into tin-catalyzed reactions where the tin reagent can be regenerated and recycled in a catalytic cycle is a highly desirable, albeit challenging, goal. mit.edu
Asymmetric Synthesis Utilizing Chiral Pyridazine Organostannanes
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. uwindsor.ca Asymmetric catalysis provides a powerful tool for achieving this. While the use of this compound in asymmetric synthesis is not yet widely established, it represents a significant area for future exploration.
One approach involves the development of chiral pyridazine organostannane reagents. This could be achieved by incorporating a chiral auxiliary onto the pyridazine ring or by using chiral ligands on the tin atom. These chiral organostannanes could then participate in diastereoselective or enantioselective cross-coupling reactions. The development of chiral organotin compounds, such as those derived from (-)-menthyl groups, for use in enantioselective hydrogenation demonstrates the feasibility of creating stereochemically defined tin reagents. conicet.gov.ar
Alternatively, the development of asymmetric catalytic systems that can utilize achiral this compound is a highly attractive strategy. This would involve the use of a chiral palladium catalyst, where the chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction. The successful use of chiral ligands in the rhodium-catalyzed 1,4-addition of organotin reagents to enones highlights the potential for achieving high enantioselectivity in reactions involving organostannanes. chemistryviews.org
Integration of this compound in Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, improved mixing, and the potential for automation and scalability. vapourtec.com These features are particularly beneficial when dealing with highly reactive and potentially hazardous organometallic reagents like this compound. blucher.com.bruniba.it
The integration of the synthesis and subsequent reactions of this compound into a continuous flow process could streamline the production of complex molecules. For instance, a "telescoped" synthesis could be designed where the formation of the organostannane from a halopyridazine and its subsequent Stille coupling with an organic halide occur in a single, uninterrupted flow stream. acs.org This approach minimizes the handling and isolation of reactive intermediates, improving both safety and efficiency.
The development of robust pumping systems capable of handling air- and moisture-sensitive organometallic solutions is a key enabling technology for this field. blucher.com.brnih.gov Future research will likely focus on optimizing reactor design, residence times, and reaction conditions to maximize the yield and purity of products derived from this compound in a flow environment.
Expanding the Scope of Functionalization at the Tributylstannyl Group
While the primary utility of this compound lies in the transfer of the pyridazinyl group in Stille couplings, the tributylstannyl moiety itself offers opportunities for further chemical transformations. Research into expanding the repertoire of reactions at the carbon-tin bond is an active area.
Beyond palladium-catalyzed reactions, the tributylstannyl group can participate in other metal-catalyzed cross-coupling reactions, such as those mediated by copper or other transition metals. Furthermore, the tin-carbon bond can be cleaved under various conditions to introduce other functional groups. For example, transmetalation reactions with organolithium or Grignard reagents can generate new organometallic species with different reactivity profiles.
The tributylstannyl group can also be involved in radical reactions. Tributyltin hydride is a well-known radical-based reducing agent, and the tributylstannyl group can be used to generate carbon-centered radicals for intramolecular cyclizations and other carbon-carbon bond-forming reactions. libretexts.org Exploring the radical chemistry of this compound could open up new synthetic pathways to complex pyridazine-containing heterocycles.
Advanced Material Design with Pyridazine Organostannane Scaffolds
The pyridazine nucleus possesses unique electronic properties that make it an attractive component for advanced functional materials. rsc.org Pyridazine-containing polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensors. rsc.org The compound this compound serves as a critical synthetic precursor for introducing the pyridazine moiety into these larger, functional architectures.
Future research in this area will focus on using this compound in the synthesis of novel conjugated polymers and dendrimers. The Stille coupling reaction is a powerful tool for polymerization, allowing for the creation of well-defined polymeric structures. By combining this compound with other functionalized aromatic or heteroaromatic monomers, materials with tailored electronic and optical properties can be designed.
Moreover, the development of pyridazine-based porous materials, such as conjugated microporous polymers (CMPs), is an emerging field. These materials have potential applications in gas storage and separation, including CO₂ capture. bris.ac.uk The use of this compound as a building block in the synthesis of such materials could lead to new adsorbents with high selectivity and capacity. The ability to functionalize the pyridazine ring post-polymerization offers further opportunities to fine-tune the properties of these advanced materials.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-(Tributylstannyl)pyridazine in laboratory settings?
- Answer : Due to its organotin composition, this compound exhibits acute toxicity via inhalation, dermal absorption, or ingestion. Key protocols include:
- Use of nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors, as chronic exposure may affect the central nervous system .
- Storage in airtight containers under inert gas (e.g., argon) to prevent decomposition or oxidation. Avoid proximity to strong oxidizers .
- Emergency measures: Immediate eye irrigation (15+ minutes) and medical consultation in case of exposure .
Q. How can researchers verify the purity of this compound during synthesis?
- Answer : Analytical methods include:
- HPLC-UV with a C18 column and gradient elution (e.g., acetonitrile/water) to quantify impurities. Adjust retention times based on polarity differences between the target compound and byproducts .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Key signals include pyridazine protons (δ 8.5–9.5 ppm) and tributyltin alkyl resonances (δ 0.8–1.6 ppm) .
- Mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₇N₂Sn: 371.12) .
Advanced Research Questions
Q. What synthetic strategies optimize the introduction of tributylstannyl groups into pyridazine systems?
- Answer : Key methodologies include:
- Stille Coupling Precursor Synthesis : Use 3-bromopyridazine with hexabutylditin (Bu₃Sn-SnBu₃) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
- Regioselectivity Control : Steric hindrance at the pyridazine 3-position directs stannylation. Computational modeling (DFT) can predict electronic effects on substitution patterns .
- Post-Functionalization : The tributylstannyl group enables cross-coupling (e.g., with aryl halides) for generating biaryl pyridazine libraries .
Q. How do structural modifications of this compound impact its bioactivity in acetylcholinesterase (AChE) inhibition?
- Answer : Studies on analogous pyridazine derivatives (e.g., 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazines) reveal:
- Hydrophobic Interactions : Tributylstannyl groups enhance binding to AChE’s peripheral anionic site (PAS) via hydrophobic interactions, but excessive bulk reduces activity .
- Electron-Withdrawing Substituents : Fluorine or trifluoromethyl groups at the pyridazine 6-position improve inhibitory potency (IC₅₀ < 100 nM) by modulating electron density .
- Validation : Use molecular docking (AutoDock Vina) with AChE crystal structures (PDB: 1ACJ) to simulate binding modes .
Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?
- Answer : Common issues and solutions:
- Tin Oxide Formation : Tributylstannyl groups oxidize to Bu₃Sn-O-SnBu₃, detectable via FT-IR (peaks at ~600 cm⁻¹ for Sn-O) .
- Pyridazine Ring Cleavage : Use LC-MS/MS to identify fragments (e.g., m/z 154 for pyridazine-dione) .
- Quantitative Recovery : Employ isotopic labeling (e.g., ¹¹⁹Sn NMR) to track degradation pathways .
Methodological and Experimental Design Considerations
Q. How should researchers design stability studies for this compound in aqueous media?
- Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–9) at 40°C/75% RH. Sample at intervals (0, 1, 2, 4 weeks) and analyze via HPLC .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Note that hydrolysis rates increase significantly above pH 7 due to Sn-C bond lability .
Q. What in vitro assays are suitable for evaluating the neurotoxicity of this compound derivatives?
- Answer :
- Cytotoxicity Screening : Use SH-SY5Y neuroblastoma cells with MTT assays. IC₅₀ values >10 µM suggest low acute toxicity .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA fluorescence in primary cortical neurons to assess oxidative stress .
- Microglial Activation : Measure TNF-α and IL-6 secretion in BV-2 cells via ELISA to identify pro-inflammatory effects .
Data Contradiction and Reproducibility Analysis
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Answer : Factors affecting reproducibility:
- Catalyst Purity : Use Pd(PPh₃)₄ with ≤1% PdO impurity. Recrystallize from CH₂Cl₂/hexane if necessary .
- Oxygen Sensitivity : Ensure reactions are degassed (N₂/Ar) to prevent Pd catalyst deactivation .
- Solvent Anhydrity : Test THF for peroxides (starch-iodide paper) before use; dry over Na/benzophenone .
Q. Why do some studies report conflicting SAR trends for pyridazine-based AChE inhibitors?
- Answer : Potential sources of variation:
- Enzyme Source : Human vs. electric eel AChE exhibit differing substrate pockets; always specify the enzyme origin .
- Assay Conditions : Variations in pH (7.4 vs. 8.0) or ionic strength (e.g., 100 mM NaCl) alter inhibitor binding kinetics .
- Cofactor Interference : EDTA in buffers may chelate tin, artificially reducing activity; use metal-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
